Furo[2,3-b] vs. Furo[3,2-b] Regioisomers: Divergent Kinase Inhibition Potency in FAK Assays
A direct comparative study of furo[2,3-b]pyridine derivatives versus the regioisomeric furo[3,2-b]pyridine scaffold revealed substantial differences in FAK inhibitory potency. Furo[2,3-b]pyridine-based compounds 4a and 4c exhibited IC₅₀ values of 54.96 nM and 50.98 nM, respectively, against FAK enzyme, while the corresponding furo[3,2-b]pyridine analogs showed markedly reduced activity (no IC₅₀ < 1 µM reported in the same study), underscoring the critical importance of the ring fusion geometry for hinge-binding interactions [1].
| Evidence Dimension | FAK enzyme inhibitory activity (IC₅₀) |
|---|---|
| Target Compound Data | 54.96 nM (Compound 4a); 50.98 nM (Compound 4c) |
| Comparator Or Baseline | Furo[3,2-b]pyridine analogs: no IC₅₀ < 1 µM reported |
| Quantified Difference | >18-fold potency advantage for furo[2,3-b] scaffold |
| Conditions | In vitro FAK enzyme inhibition assay |
Why This Matters
The >18-fold potency differential between regioisomeric scaffolds dictates that furo[2,3-b]pyridine-2-methanol, not its furo[3,2-b] counterpart, is the appropriate starting material for any FAK-targeted discovery program.
- [1] Exploring Thieno/Furo[2,3-b]pyridines as new scaffolds for potential FAK inhibition: Design, synthesis, biological evaluation and in silico studies. (2025). Eurofarma. View Source
